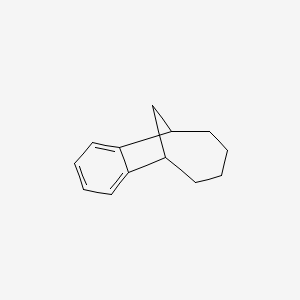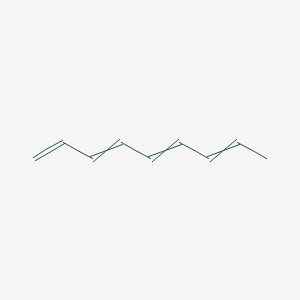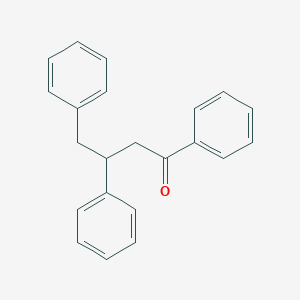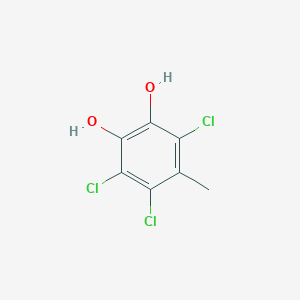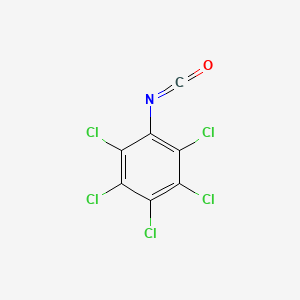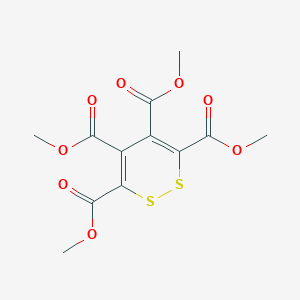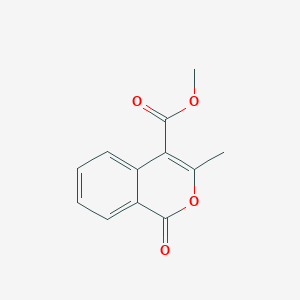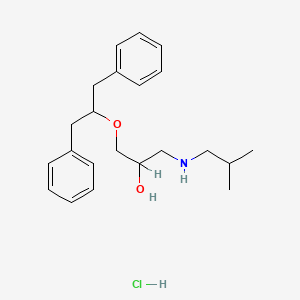
1-((alpha-Benzylphenethyl)oxy)-3-(isobutylamino)-2-propanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((alpha-Benzylphenethyl)oxy)-3-(isobutylamino)-2-propanol hydrochloride is a chemical compound that may have applications in various fields such as chemistry, biology, medicine, and industry. Its structure suggests it could be a beta-blocker or a similar type of compound, but specific details would require further research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((alpha-Benzylphenethyl)oxy)-3-(isobutylamino)-2-propanol hydrochloride likely involves multiple steps, including the formation of the benzylphenethyl group, the attachment of the isobutylamino group, and the final hydrochloride formation. Typical reaction conditions might include:
Reagents: Benzyl chloride, phenethylamine, isobutylamine, hydrochloric acid.
Conditions: Solvent (e.g., ethanol), temperature control, and purification steps such as recrystallization.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve:
Continuous flow reactors: For consistent and scalable reactions.
Automated purification systems: To ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-((alpha-Benzylphenethyl)oxy)-3-(isobutylamino)-2-propanol hydrochloride may undergo various chemical reactions, including:
Oxidation: Potentially forming oxidized derivatives.
Reduction: Reducing agents might convert it to different amine forms.
Substitution: Halogenation or other substitution reactions could modify its structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), catalysts (e.g., palladium).
Major Products
The major products would depend on the specific reactions and conditions but might include various derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
1-((alpha-Benzylphenethyl)oxy)-3-(isobutylamino)-2-propanol hydrochloride could have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potentially as a tool for studying biological pathways.
Medicine: Possible therapeutic uses, such as in cardiovascular treatments.
Industry: As a component in manufacturing processes.
Mecanismo De Acción
The mechanism of action would depend on its specific biological or chemical activity. If it acts as a beta-blocker, it might:
Molecular Targets: Bind to beta-adrenergic receptors.
Pathways Involved: Inhibit the effects of adrenaline and noradrenaline, leading to reduced heart rate and blood pressure.
Comparación Con Compuestos Similares
Similar Compounds
Propranolol: A well-known beta-blocker with a similar structure.
Atenolol: Another beta-blocker with different pharmacokinetics.
Metoprolol: Similar in function but with unique properties.
Uniqueness
1-((alpha-Benzylphenethyl)oxy)-3-(isobutylamino)-2-propanol hydrochloride might offer unique benefits such as different binding affinities, metabolic stability, or side effect profiles compared to these similar compounds.
Propiedades
Número CAS |
35132-77-5 |
|---|---|
Fórmula molecular |
C22H32ClNO2 |
Peso molecular |
377.9 g/mol |
Nombre IUPAC |
1-(1,3-diphenylpropan-2-yloxy)-3-(2-methylpropylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C22H31NO2.ClH/c1-18(2)15-23-16-21(24)17-25-22(13-19-9-5-3-6-10-19)14-20-11-7-4-8-12-20;/h3-12,18,21-24H,13-17H2,1-2H3;1H |
Clave InChI |
LQCQLTBNGNRPIE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNCC(COC(CC1=CC=CC=C1)CC2=CC=CC=C2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


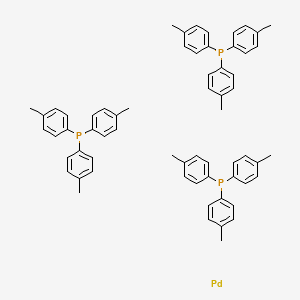
![1,1'-(2,3-Dimethylbutane-2,3-diyl)bis[4-(propan-2-yl)benzene]](/img/structure/B14684371.png)

![N'-[(E)-1,2-diphenylethenyl]benzenecarboximidamide](/img/structure/B14684381.png)
